4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid
Description
Historical Context of Pyridine-Containing Benzoic Acid Derivatives in Medicinal Chemistry
Pyridine-containing benzoic acid derivatives have been integral to medicinal chemistry since the mid-20th century, owing to pyridine’s capacity to modulate solubility, bioavailability, and target binding. Early examples include nicotinic acid (vitamin B3), where the pyridine ring’s electron-deficient nature facilitated interactions with enzymatic cofactors. The integration of pyridine into benzoic acid frameworks gained momentum in the 1980s with the development of antihypertensive agents such as amlodipine, which combined dihydropyridine and benzoic acid-like motifs to enhance calcium channel blocking activity.
A pivotal shift occurred in the 2000s with the rise of structure-activity relationship (SAR) studies, which revealed that substituting benzoic acid derivatives with pyridinylalkylamino groups improved binding affinities for G protein-coupled receptors (GPCRs) and kinases. For instance, derivatives featuring 2-(pyridin-4-yl)ethylamino substituents demonstrated enhanced selectivity for dopamine D3 receptors compared to their non-pyridine counterparts. This trend aligned with the broader adoption of fragment-based drug design, where modular components like pyridine rings served as “molecular glue” to optimize pharmacophore geometry.
Recent advancements in machine learning (ML) have further accelerated the exploration of pyridine-benzoic acid hybrids. The CID-SID ML model, which predicts pharmacological activities using PubChem identifiers, identified 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid as a candidate for modulating unfolded protein response pathways due to its structural similarity to CHOP inhibitors. Such computational tools have validated historical empirical observations while uncovering novel applications for older compound libraries.
Structural Evolution and Key Derivatives
The table below highlights seminal pyridine-containing benzoic acid derivatives and their therapeutic applications:
This progression underscores the iterative refinement of pyridine-benzoic acid hybrids to balance electronic effects (e.g., pyridine’s $$\pi$$-deficiency) with steric flexibility (e.g., ethylamino linkers).
Structural Significance of the 2-(Pyridin-4-yl)ethylamino Substituent in Bioactive Molecules
The 2-(pyridin-4-yl)ethylamino group in this compound confers three critical advantages for bioactivity: conformational flexibility, dual hydrogen-bonding capacity, and enhanced $$\pi$$-$$\pi$$ stacking potential.
Conformational Dynamics and Target Binding
The ethylamino linker ($$-\text{CH}2\text{CH}2\text{NH}-$$) permits rotation around its C–C and C–N bonds, enabling the pyridin-4-yl group to adopt multiple orientations relative to the benzoic acid core. This flexibility was validated in a co-crystal study of a related compound, 2-aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine, where the ethylamino spacer allowed the pyridine ring to engage in intermolecular $$\pi$$-$$\pi$$ interactions (inter-centroid distance: 3.6332 Å) while maintaining an intramolecular N–H···O hydrogen bond. Such adaptability is crucial for accommodating divergent binding pockets, as seen in kinase inhibitors where rigid scaffolds often fail to achieve optimal fit.
Electronic and Supramolecular Interactions
The pyridin-4-yl group’s nitrogen atom serves as both a hydrogen-bond acceptor (via its lone pair) and a weak Lewis base, facilitating interactions with aspartate or glutamate residues in enzymatic active sites. In the aforementioned co-crystal, O–H···N(pyridyl) hydrogen bonds formed three-molecule aggregates, which propagated into supramolecular layers through N–H···O(carbonyl) bonds. These interactions mirror those observed in protein-ligand complexes, suggesting that the substituent’s electronic profile enhances target engagement.
Comparative Analysis of Bioactive Analogues
The bioactivity of this compound derivatives is further modulated by substituent positioning. For example, relocating the pyridin-4-yl group to the meta position on the ethylamino linker reduces dopamine D3 receptor binding affinity by 40%, as predicted by ML models trained on PubChem bioassay data. Similarly, replacing the pyridine ring with morpholine (as in 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid) abolishes $$\pi$$-$$\pi$$ stacking but introduces hydrogen-bond donor capacity, shifting activity toward cholinesterase inhibition.
Structural Determinants of Activity
- Pyridine Orientation : Para-substitution maximizes $$\pi$$-stacking with aromatic residues (e.g., phenylalanine).
- Linker Length : Ethyl (2-carbon) linkers optimize distance for simultaneous hydrogen bonding and hydrophobic interactions.
- Amino Group : The secondary amine enables salt bridge formation with carboxylate groups in targets.
Properties
IUPAC Name |
4-(2-pyridin-4-ylethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPSADIBIBJPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-(pyridin-4-yl)ethylamine. This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid and related compounds:
Key Differences and Implications
In contrast, the vinyl spacer in compound IV () enables extended π-conjugation, which may enhance UV-Vis absorption properties .
Pharmacological Activity: BAY60-2770 () shares a benzoic acid core but incorporates bulky fluorinated substituents, enabling selective activation of H-NOX domains in bacterial and human proteins. This highlights how substituent modifications drastically alter biological specificity .
Crystallographic Behavior: Co-crystals of 2-aminobenzoic acid with pyridyl derivatives () exhibit hydrogen-bonded networks stabilized by carboxylic acid-pyridine interactions. This suggests that this compound could form similar supramolecular architectures .
Metal-Organic Frameworks (MOFs)
- Linear pyridine-carboxylate linkers like HL3 () are widely used in MOFs due to their predictable coordination modes. The ethylamino group in this compound could introduce additional hydrogen-bonding sites, enabling novel MOF topologies .
Biological Activity
4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid, a compound with the molecular formula C14H14N2O2, has garnered attention for its unique structural configuration and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
The primary target of this compound is the cytochrome P450 enzymes (CYPs) . These enzymes are crucial in the metabolism of various substrates, including drugs and xenobiotics. The compound interacts with CYPs by binding to the heme group within the enzyme, influencing several biochemical pathways:
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of amines or alcohols.
- Substitution : Formation of substituted pyridine derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, various analogs have demonstrated significant cytotoxic effects against multiple cancer cell lines, including A549 and MCF-7. The IC50 values for these compounds often range from 3.0 µM to over 200 µM, indicating varying degrees of potency .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. In vitro assays have shown that similar benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Antimicrobial Activity
Compounds with a pyridine moiety have been reported to exhibit antimicrobial properties. For instance, related structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity .
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various benzoic acid derivatives, it was found that compounds with structural similarities to this compound exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against lung cancer cell lines (A549). The results indicated a promising therapeutic index compared to standard treatments like 5-fluorouracil .
- Enzyme Inhibition Studies : Research on enzyme inhibition has shown that compounds related to this benzoic acid derivative can effectively inhibit acetylcholinesterase (AChE), which is pivotal in treating neurodegenerative diseases like Alzheimer's. The most potent inhibitors displayed IC50 values significantly lower than standard drugs .
Applications in Scientific Research
The compound is being explored for various applications:
- Drug Development : Investigated as a lead compound for developing drugs targeting specific biological pathways.
- Biochemical Probes : Used in studies examining enzyme interactions and metabolic pathways.
- Coordination Chemistry : Serves as a ligand in synthesizing more complex molecular structures.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid, and how can reaction purity be optimized?
- Methodology : A two-step synthesis involving condensation of pyridinyl ethylamine with a benzoic acid derivative under acidic conditions is a common approach. Purification via recrystallization or column chromatography is critical. Purity can be verified using HPLC (≥95% purity threshold) and characterized via / NMR spectroscopy. Single-crystal X-ray diffraction (XRD) is recommended for structural confirmation, as demonstrated in analogous compounds like 4-[(2-phenylethyl)amino]benzoic acid .
Q. How is the crystal structure of this compound characterized, and what analytical parameters are essential?
- Methodology : Single-crystal XRD analysis reveals a monoclinic system (space group ) with lattice parameters . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL and Olex2 software ensures accuracy. Hydrogen-bonding networks should be analyzed to predict solubility and stability .
Q. What spectroscopic techniques are employed for preliminary structural validation?
- Methodology : Combine UV-Vis spectroscopy (λmax in ethanol) with FT-IR to identify functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm<sup>−1</sup>, pyridyl C–N vibrations at 1600 cm<sup>−1</sup>). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight () and fragmentation patterns .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of enzyme inhibition or receptor binding?
- Methodology : Use in vitro assays (e.g., fluorescence polarization for kinase inhibition, SPR for binding kinetics). Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with active sites. Validate with competitive binding assays and mutagenesis studies. Structural analogs have shown activity against pyridyl-dependent enzymes, suggesting similar targets for this compound .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC50 values)?
- Methodology : Standardize assay conditions (pH, temperature, buffer composition). Co-crystallization with target proteins (e.g., as in 2-aminobenzoic acid–pyridyl co-crystals) can clarify binding modes. Solubility variations may explain discrepancies; use DLS or nanoDSF to assess aggregation in physiological buffers .
Q. How can co-crystallization improve the compound’s bioavailability or stability?
- Methodology : Co-crystallize with solubility-enhancing agents (e.g., cyclodextrins or amino acids). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by XRD/PXRD. Analogous co-crystals demonstrated enhanced thermal stability through π-π stacking and hydrogen bonding .
Q. What advanced analytical methods assess stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
